molecular formula C21H19N5O3 B2777421 2-(1H-benzo[d]imidazol-1-yl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide CAS No. 1797336-07-2

2-(1H-benzo[d]imidazol-1-yl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide

Cat. No. B2777421
CAS RN: 1797336-07-2
M. Wt: 389.415
InChI Key: DQPRTRLPOBROEE-UHFFFAOYSA-N
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Description

The compound “2-(1H-benzo[d]imidazol-1-yl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide” is a complex organic molecule. It contains several functional groups, including a benzimidazole, a pyrazole, and an acetamide .

Scientific Research Applications

Antioxidant Activity

Benzimidazole derivatives, including our compound of interest, have been investigated for their antioxidant potential. In-vitro assays such as DPPH scavenging activity, ferric ion reducing power, β-carotene bleaching inhibition, and the Thiobarbituric Acid Reactive Substance Assay (TBARS) formation inhibition have been employed to evaluate their antioxidant properties . These compounds can potentially protect cells from oxidative stress and contribute to overall health.

Antimicrobial Properties

The same benzimidazole derivatives have also been explored for their antimicrobial activity. Researchers have tested them against various bacterial strains (e.g., Escherichia coli, Salmonella typhi, Pseudomonas aeruginosa, Staphylococcus aureus) and a yeast strain (Candida albicans). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays revealed their effectiveness in inhibiting microbial growth . These findings suggest potential applications in medicine, agriculture, and food preservation.

Corrosion Inhibition

Interestingly, another study investigated the corrosion inhibition properties of a related compound, Telmisartan (Cresar-H), which shares structural features with our compound. Telmisartan was found to inhibit mild steel corrosion in hydrochloric acid (HCl) solutions. It adsorbed onto the metallic surface, acting as a cathodic-type inhibitor . Such properties could be valuable in materials science and industrial applications.

Biological Activity

Benzimidazole derivatives have been studied for their biological effects, including potential antitumor, anti-inflammatory, and antiviral activities. While specific data on our compound are limited, its structural similarity to other benzimidazoles suggests that it may exhibit similar properties . Further research is needed to explore its biological effects comprehensively.

Drug Development

Given the diverse pharmacological properties of benzimidazole derivatives, they serve as promising scaffolds for drug development. Researchers have synthesized and modified these compounds to create novel drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders. Our compound could be a starting point for designing new therapeutic agents .

Chemical Biology and Medicinal Chemistry

Benzimidazole derivatives play a crucial role in chemical biology and medicinal chemistry. Their interactions with biological macromolecules (e.g., enzymes, receptors) are of interest. Understanding how our compound interacts with specific targets could lead to the development of targeted therapies .

properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c27-21(12-25-14-22-17-5-1-2-6-18(17)25)24-15-9-23-26(10-15)11-16-13-28-19-7-3-4-8-20(19)29-16/h1-10,14,16H,11-13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPRTRLPOBROEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)CN4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzo[d]imidazol-1-yl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide

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